molecular formula C7H14N2O B11921896 N-(sec-Butyl)aziridine-1-carboxamide

N-(sec-Butyl)aziridine-1-carboxamide

Cat. No.: B11921896
M. Wt: 142.20 g/mol
InChI Key: OPPYKUZMUKJASB-UHFFFAOYSA-N
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Description

N-(sec-Butyl)aziridine-1-carboxamide is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their high ring strain, which makes them highly reactive and useful in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)aziridine-1-carboxamide typically involves the reaction of sec-butylamine with an appropriate aziridine precursor. One common method is the ring-opening reaction of aziridine with sec-butylamine under basic conditions. This reaction can be facilitated by using a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)aziridine-1-carboxamide undergoes various types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions with a variety of nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution Reactions: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Ring-Opened Products: Depending on the nucleophile used, the ring-opening reactions can yield a variety of amine, alcohol, or thiol derivatives.

    Oxidized or Reduced Derivatives: These reactions can lead to the formation of hydroxylamines, amides, or other functionalized compounds.

Scientific Research Applications

N-(sec-Butyl)aziridine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Polymer Science: The compound can be polymerized to form polyamines, which have applications in coatings, adhesives, and as antimicrobial agents.

    Biological Studies: It can be used to study the mechanisms of enzyme inhibition and protein modification.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)aziridine-1-carboxamide involves its high reactivity due to the ring strain of the aziridine ring. This reactivity allows it to interact with various biological molecules, such as proteins and nucleic acids, leading to modifications that can alter their function. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Aziridine-2-carboxylic acid derivatives
  • N-(tert-Butyl)aziridine-1-carboxamide
  • N-(n-Butyl)aziridine-1-carboxamide

Uniqueness

N-(sec-Butyl)aziridine-1-carboxamide is unique due to its specific sec-butyl substituent, which can influence its reactivity and the types of reactions it undergoes. This makes it distinct from other aziridine derivatives, which may have different substituents and, consequently, different chemical and biological properties.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-butan-2-ylaziridine-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-3-6(2)8-7(10)9-4-5-9/h6H,3-5H2,1-2H3,(H,8,10)

InChI Key

OPPYKUZMUKJASB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)N1CC1

Origin of Product

United States

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